

An In-Depth Technical Guide to 3-Hydroxydiphenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxydiphenylamine**

Cat. No.: **B363952**

[Get Quote](#)

CAS Number: 101-18-8

This technical guide provides a comprehensive overview of **3-Hydroxydiphenylamine**, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.

Core Properties and Safety Information

3-Hydroxydiphenylamine, also known as 3-anilinophenol, is an aromatic organic compound. [1][2][3] Its chemical structure consists of a diphenylamine backbone with a hydroxyl group substituted at the third position of one of the phenyl rings.[4] This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[4][5][6]

Chemical and Physical Properties

The key physical and chemical properties of **3-Hydroxydiphenylamine** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	101-18-8	[1] [2] [7] [8]
Molecular Formula	C ₁₂ H ₁₁ NO	[1] [2] [7] [8]
Molecular Weight	185.22 g/mol	[1] [7] [8] [9]
Appearance	Beige to brown powder/crystals	[7] [9] [10] [11]
Melting Point	81-82 °C	[2] [7]
Boiling Point	340 °C at 760 mmHg	[2] [7] [9]
Water Solubility	<0.1 g/100 mL at 22.5 °C	[2] [7]
Density	~1.216 g/cm ³	[6]
Vapor Pressure	4.29 x 10 ⁻⁵ mmHg at 25 °C	[6] [7]
Flash Point	147.4 °C	[6]
pKa	9.74 ± 0.10 (Predicted)	[7]

Safety and Hazard Information

3-Hydroxydiphenylamine is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this chemical.

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed. [3]
Skin Irritation	H315	Causes skin irritation. [3] [6]
Eye Irritation	H319	Causes serious eye irritation. [3] [6]
Specific target organ toxicity – single exposure	H335	May cause respiratory irritation. [3] [6]

GHS Pictograms:

- alt text

Precautionary Statements:

- Prevention: P261, P264, P270, P271, P280
- Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
- Storage: P403+P233, P405
- Disposal: P501

Experimental Protocols

Synthesis of 3-Hydroxydiphenylamine

The following is a representative procedure for the synthesis of **3-Hydroxydiphenylamine** based on the condensation reaction of resorcinol and aniline, a method described in the patent literature. This protocol is intended for laboratory-scale synthesis.

Reaction:

Materials:

- Resorcinol (1.0 mol)
- Aniline (2.0 to 3.0 mol, excess)
- p-Toluenesulfonic acid (catalytic amount, e.g., 0.02-0.05 mol)
- Xylene (as a solvent for azeotropic removal of water)
- 10% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate or sodium sulfate
- Toluene or other suitable solvent for extraction
- Deionized water

Equipment:

- Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask, add resorcinol, excess aniline, a catalytic amount of p-toluenesulfonic acid, and xylene.
- Assemble the Dean-Stark apparatus and condenser.
- Heat the reaction mixture to reflux (typically 140-200°C). Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction for several hours (e.g., 10-20 hours) until no more water is collected.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize the catalyst.
- Wash the organic layer with deionized water, followed by a saturated sodium chloride solution.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene and excess aniline.
- The crude **3-Hydroxydiphenylamine** can be further purified.

Purification of 3-Hydroxydiphenylamine

The crude product from the synthesis can be purified by vacuum distillation or recrystallization.

Vacuum Distillation:

- Set up a vacuum distillation apparatus.
- Heat the crude **3-Hydroxydiphenylamine** under vacuum.
- Collect the fraction that distills at the appropriate boiling point and pressure.

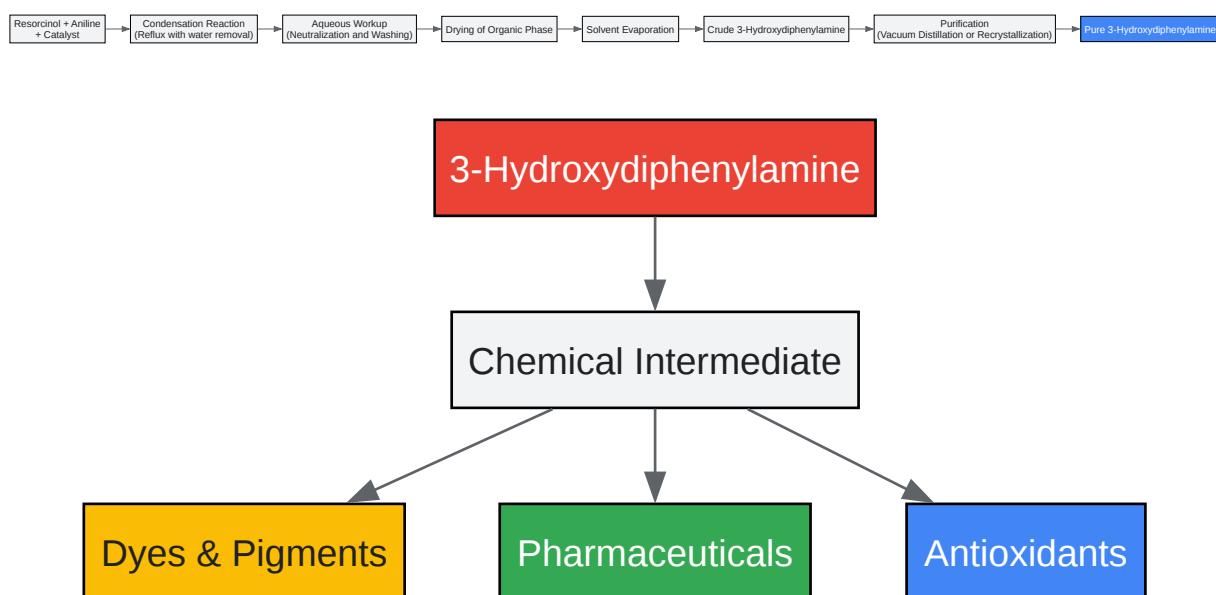
Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Applications and Biological Role

3-Hydroxydiphenylamine is a valuable intermediate in organic synthesis.

- Dyes and Pigments: It serves as a precursor in the manufacturing of various colorants.[\[4\]](#)


- Pharmaceuticals: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[\[4\]](#)[\[6\]](#)[\[11\]](#)
- Antioxidants: Alkylated derivatives of **3-hydroxydiphenylamine** have been investigated for their antioxidant properties in lubricating oils.

Currently, there is no readily available scientific literature to suggest a direct role of **3-Hydroxydiphenylamine** in specific biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for creating more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Hydroxydiphenylamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminophenol for synthesis 591-27-5 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]
- 5. jayvir-us.com [jayvir-us.com]
- 6. 3-Hydroxydiphenylamine (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 7. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 3-Anilinophenol | CAS#:101-18-8 | Chemsoc [chemsoc.com]
- 10. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 11. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Hydroxydiphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b363952#3-hydroxydiphenylamine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com